(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid
Description
Properties
IUPAC Name |
2-(3,7-dimethyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-4-6(3-7(14)15)8(16)13-5(2)11-12-9(13)10-4/h3H2,1-2H3,(H,10,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFFVDKRQIEDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=NNC2=N1)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole-Pyrimidine Core Formation
The foundational step in synthesizing triazolopyrimidine derivatives involves cyclocondensation between aminotriazole esters and diketones. For instance, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid under reflux to form ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate. Adapting this method, substituting 1-phenylbutane-1,3-dione with a dimethyl-substituted diketone precursor could yield the 3,7-dimethyltriazolopyrimidine scaffold. Subsequent hydrolysis of the ester group using aqueous NaOH or KOH generates the carboxylic acid derivative.
Acetic Acid Side Chain Introduction
To incorporate the acetic acid moiety at position 6, a malonate derivative may serve as a key intermediate. Ethyl acetoacetate, when condensed with aminotriazole derivatives under basic conditions, forms a β-keto ester intermediate. For example, reacting 3-amino-1,2,4-triazole with ethyl acetoacetate in ethanol yields a pyrimidinone intermediate, which undergoes cyclization with acetic anhydride to form the triazolopyrimidine core. Introducing a bromoacetic acid ethyl ester at this stage, followed by hydrolysis, could furnish the target compound’s acetic acid side chain.
Hydrazine-Mediated Cyclization
Hydrazinopyrimidine Intermediate Synthesis
Hydrazine hydrate reacts with pyrimidine derivatives to form hydrazinopyrimidine intermediates, which are pivotal for triazole ring closure. For instance, treating 6-chloro-2,4-dimethylpyrimidine-5-carboxylate with hydrazine hydrate in ethanol produces 6-hydrazinyl-2,4-dimethylpyrimidine-5-carboxylate. Subsequent cyclization with acetic anhydride or formic acid facilitates triazole ring formation, yielding the triazolopyrimidine core.
Functionalization and Side Chain Attachment
The acetic acid group is introduced via nucleophilic substitution or coupling reactions. In one approach, the hydrazinopyrimidine intermediate reacts with bromoacetic acid ethyl ester in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃). After alkylation, hydrolysis with aqueous HCl converts the ester to the carboxylic acid. This method ensures regioselective attachment of the acetic acid moiety at position 6.
Enaminoester Cyclization Approach
Enaminoester Preparation
Enaminoesters serve as versatile precursors for triazolopyrimidine synthesis. Heating ethyl 3-aminocrotonate with dimethyl acetylenedicarboxylate in ethanol generates an enaminoester intermediate. Cyclization of this compound under acidic conditions (e.g., acetic acid) forms the triazolopyrimidine core. For the target compound, substituting the acetylenedicarboxylate with a dimethyl-substituted analog ensures incorporation of methyl groups at positions 3 and 7.
Acidic Hydrolysis and Functionalization
Post-cyclization, the ester group at position 6 is hydrolyzed using NaOH in aqueous ethanol to yield the carboxylic acid. This step is critical for achieving the final structure and requires careful pH control to prevent decarboxylation. Spectroscopic characterization (¹H NMR, IR) confirms successful hydrolysis, with IR spectra showing a strong absorption band near 1700 cm⁻¹ for the carboxylic acid group.
Three-Component Green Synthesis
One-Pot Reaction Design
A eco-friendly approach involves a one-pot reaction of amino acid derivatives, aldehydes, and diketones. For example, reacting 2-(3-amino-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-4(5H)-yl)propanoic acid with 4-chlorobenzaldehyde and acetylacetone in water-ethanol (8:2) with lemon juice catalyst yields triazolopyrimidine derivatives. Adapting this method, substituting acetylacetone with a dimethyl diketone and optimizing the amino acid component could directly incorporate the acetic acid moiety.
Advantages and Limitations
This method offers high atom economy and reduced environmental impact but may require stringent temperature control (80–100°C) and extended reaction times (12–24 hours). Yields typically range from 65–85%, contingent on the steric and electronic properties of the diketone.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Aminotriazole ester, diketones | Reflux, acetic acid | 70–80 | High regioselectivity | Requires toxic solvents |
| Hydrazine cyclization | Hydrazine hydrate, bromoacetic ester | DMF, K₂CO₃ | 60–75 | Mild conditions | Multi-step purification |
| Enaminoester route | Enaminoester, dimethyl acetylene | Acetic acid, reflux | 65–70 | Direct side chain incorporation | Sensitive to moisture |
| Green synthesis | Amino acid, aldehyde, diketone | Water-ethanol, 80°C | 65–85 | Environmentally friendly | Long reaction time |
Characterization and Validation
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming structural integrity. The ¹H NMR spectrum of the target compound exhibits singlet peaks for the two methyl groups (δ 2.10–2.30 ppm) and a triplet for the acetic acid’s methylene group (δ 3.50–3.70 ppm). Infrared spectroscopy verifies the presence of carbonyl (1650–1700 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures purity >95%. Retention times are compared against synthetic standards to confirm identity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetic acid moiety in the compound undergoes nucleophilic substitution , forming esters or amides via reaction with nucleophiles such as alcohols or amines. This reactivity is driven by the electron-deficient carbonyl group, which facilitates the displacement of the hydroxyl group by stronger nucleophiles.
Structural Rearrangements
While not explicitly detailed for this compound, Dimroth rearrangement —a characteristic reaction of condensed pyrimidines—may occur under acidic/basic conditions, leading to isomerization of the heterocyclic framework . This rearrangement is observed in related triazolo-pyrimidine systems and could influence the compound’s stability or reactivity .
Derivatization Reactions
The compound’s ketone group (5-oxo) enables reactions with hydrazine derivatives (e.g., semicarbazide, thiosemicarbazide), forming hydrazones or carbothioamides . For example:
-
Reaction with semicarbazide yields 2-(1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-2-yl)ethylidene)hydrazine-1-carboxamide .
Key Observations
Scientific Research Applications
Anticancer Activity
The compound has shown promise in anticancer research. In studies involving derivatives of triazolo-pyrimidine compounds, it was noted that modifications at specific positions could enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives demonstrated significant potency against MCF-7 breast cancer cells with IC50 values ranging from 14.5 to 19.4 μM, indicating their potential as effective anticancer agents .
Table 1: Cytotoxicity of Triazolo-Pyrimidine Derivatives Against MCF-7 Cell Line
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 10b | 19.4 | Moderate |
| 10e | 14.5 | High |
| Doxorubicin | 40.0 | Reference |
Enzyme Inhibition
Research has indicated that (3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid may inhibit specific enzymes associated with cancer progression. For example, studies on related compounds have shown significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), suggesting a possible mechanism for its anticancer effects .
Synthetic Pathways
The synthesis of this compound involves several key steps that can include multi-component reactions and the use of various catalysts to enhance yield and purity. The synthetic methodologies are crucial for producing derivatives that can be tested for biological activity.
Synthetic Methodologies
Common synthetic routes involve the reaction of substituted hydrazines with appropriate carbonyl compounds under controlled conditions to yield the desired triazolo-pyrimidine framework .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
Study on Anticancer Properties
A study published in a peer-reviewed journal highlighted the synthesis of several derivatives based on the triazolo-pyrimidine scaffold and their subsequent evaluation against cancer cell lines including MCF-7 and HCT-116 . The results indicated that modifications at the 2-position significantly influenced anti-proliferative activity.
Enzyme Inhibition Studies
Another investigation focused on the inhibitory effects of synthesized triazolo-pyrimidines on alkaline phosphatases. The findings suggested that these compounds could serve as leads for developing new therapeutics targeting cancer-related enzyme pathways .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Core Heterocyclic System
- The target compound features a triazolo-pyrimidinone core, whereas the analogs in Table 1 are based on pyrazolo-pyrimidinone or pyrazolo-pyridine systems.
Substituent Effects
- Methyl vs. Trifluoromethyl Groups : The trifluoromethyl group in the third analog (CAS: 937605-40-8) enhances lipophilicity and metabolic stability, which is absent in the methyl-substituted target compound .
- Acetic Acid vs. Propionic Acid : The propionic acid derivative (CAS: 923216-53-9) has a longer carbon chain, which may alter solubility and steric interactions in biological systems compared to the acetic acid group in the target compound .
Molecular Weight and Reactivity
- The trifluoromethyl-containing analog (289.21 g/mol) has a significantly higher molecular weight than the target compound (222.21 g/mol), primarily due to the fluorine atoms. This difference could influence pharmacokinetic properties, such as membrane permeability .
Biological Activity
The compound (3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid , also known as 3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl acetic acid (CAS number 883550-10-5), is a member of the triazolo-pyrimidine class of compounds. This class has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this specific compound through a review of relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N4O . Its structure features a triazole ring fused with a pyrimidine moiety, which is significant for its biological activity. The presence of the oxo group and the acetic acid moiety enhances its solubility and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 194.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Antimicrobial Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. A study focusing on various derivatives demonstrated that modifications at the 5-position can enhance activity against bacterial strains like Staphylococcus aureus and Escherichia coli . The compound has shown promising results in preliminary assays against these pathogens.
Anticancer Activity
Triazolo-pyrimidines have been investigated for their anticancer potential due to their ability to inhibit key enzymes involved in cancer cell proliferation. The compound has been evaluated in vitro for its effects on various cancer cell lines. In one study, it exhibited cytotoxic effects against leukemia cells with an IC50 value indicating substantial potency .
Antiparasitic Activity
Notably, triazolo-pyrimidines have been studied for their antiparasitic effects. A recent investigation into metal complexes of triazolo derivatives revealed enhanced efficacy against Leishmania spp. and Trypanosoma cruzi, suggesting that the incorporation of metal ions can synergistically improve the biological activity of these compounds .
Case Studies
- Leishmaniasis Treatment : In vitro studies have shown that triazolo-pyrimidine derivatives can effectively inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. The mechanism appears to involve interference with the parasite's metabolic pathways .
- Cancer Cell Lines : A series of experiments conducted on various cancer cell lines demonstrated that this compound induced apoptosis in leukemia cells through activation of caspase pathways .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair processes.
- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases (G1/S or G2/M), leading to reduced proliferation rates in cancer cells.
Q & A
Basic: What are the key synthetic routes for (3,7-dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid, and what experimental parameters influence yield?
The synthesis typically involves multi-step reactions, starting with the condensation of triazole and pyrimidine precursors. For example, analogous compounds are synthesized via cyclization reactions using amines or hydrazines under controlled pH (e.g., 8–9) and temperature (60–80°C) to avoid side reactions like over-oxidation or dimerization . Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., p-toluenesulfonic acid) significantly impact reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the acetic acid derivative with ≥95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
